molecular formula C12H15ClO B3387145 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one CAS No. 790725-78-9

2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one

Cat. No.: B3387145
CAS No.: 790725-78-9
M. Wt: 210.7 g/mol
InChI Key: YGGRAYOSPKBKGM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like ethanol or methanol.

    Reduction: Reagents like LiAlH₄ or NaBH₄ in solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl group and the chlorine atom. This reactivity allows it to participate in various substitution and addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one
  • 2-Chloro-1-(2,3,5,6-tetramethylphenyl)ethan-1-one
  • 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one

Uniqueness

2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one is unique due to the specific arrangement of methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure can lead to different steric and electronic effects compared to its similar compounds .

Properties

IUPAC Name

2-chloro-1-(2,3,4,6-tetramethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-7-5-8(2)12(11(14)6-13)10(4)9(7)3/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGRAYOSPKBKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235064
Record name Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790725-78-9
Record name Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790725-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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